Ditridecyl adipate

Descripción general

Descripción

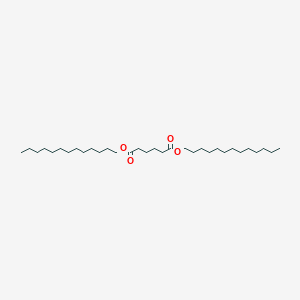

Ditridecyl adipate (CAS 16958-92-2) is a branched-chain ester of adipic acid and tridecyl alcohol, with the molecular formula C₃₂H₆₂O₄ and a molecular weight of 510.83 g/mol. It is a colorless to pale yellow liquid with a density of 0.906 g/cm³ and a high boiling point of 503°C . This compound is widely used as a plasticizer in polymers like PVC and polystyrene, offering flexibility, thermal stability, and low volatility. It also serves as a lubricant and solubilizing agent in cosmetics and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ditridecyl adipate is synthesized through the esterification of adipic acid with tridecyl alcohol. The reaction typically involves heating adipic acid and tridecyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The process is optimized to ensure high yield and purity of the product. The reaction mixture is continuously stirred and heated, and the water by-product is removed using a distillation column. The final product is purified through filtration and distillation to obtain a high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Ditridecyl adipate primarily undergoes hydrolysis and transesterification reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form adipic acid and tridecyl alcohol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and tridecyl alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst such as sodium methoxide or sulfuric acid.

Major Products Formed:

Hydrolysis: Adipic acid and tridecyl alcohol.

Transesterification: A different ester and tridecyl alcohol.

Aplicaciones Científicas De Investigación

Polymer Chemistry

DTA is widely used as a plasticizer in polymer formulations, particularly in polyvinyl chloride (PVC). It enhances the flexibility, durability, and processability of plastics, making them more suitable for applications requiring high-performance materials. This property is critical in industries such as packaging, automotive, and construction.

Cosmetic Industry

In cosmetics, DTA functions as an emollient , improving skin hydration and texture. Its biocompatibility makes it an ideal ingredient in formulations for skin care products, where it helps to create a smooth application and enhances the overall sensory experience .

Pharmaceutical Applications

Research has explored DTA's potential in drug delivery systems due to its low toxicity and favorable biocompatibility. Its ability to form stable emulsions makes it suitable for encapsulating active pharmaceutical ingredients (APIs), thereby improving their solubility and bioavailability.

Industrial Lubricants

DTA serves as a lubricant and solvent in various industrial processes, including textile manufacturing and coatings. Its properties help reduce friction and wear in machinery, enhancing operational efficiency.

Case Study 1: Use in PVC Formulations

A study conducted on PVC formulations incorporating DTA demonstrated significant improvements in flexibility and impact resistance compared to formulations using traditional plasticizers. The findings indicated that DTA could replace more hazardous plasticizers without compromising performance, highlighting its potential for safer alternatives in the industry.

Case Study 2: Cosmetic Formulations

In a clinical evaluation of skin creams containing DTA, participants reported enhanced skin hydration and texture after regular use over four weeks. The study concluded that DTA not only improves the sensory attributes of cosmetic products but also provides functional benefits for skin health.

Mecanismo De Acción

The mechanism of action of ditridecyl adipate primarily involves its role as a plasticizer and emollient. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing flexibility. In cosmetic applications, it forms a protective layer on the skin, reducing water loss and enhancing skin hydration .

Comparación Con Compuestos Similares

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|

| Ditridecyl Adipate | 510.83 | 0.906 | 503 | Branched C13 alkyl chains |

| Diisobutyl Adipate | 258.35 | 0.95 | 278–280 | Short, branched C4 chains |

| Diethylhexyl Adipate | 370.57 | 0.925 | 390 | Linear C8 chains |

| Dioctyl Adipate (DOA) | 370.57 | 0.93 | 382 | Linear C8 chains |

| Diisodecyl Adipate | 426.67 | ~0.896 | 426 | Branched C10 chains |

| Didecyl Adipate | 426.68 | N/A | N/A | Linear C10 chains |

Key Observations :

- Higher Molecular Weight : this compound’s larger molecular size reduces volatility compared to lower-weight esters like Diisobutyl or Diethylhexyl adipate, making it suitable for high-temperature applications (e.g., polystyrene foam extrusion) .

- Branched vs. Linear Chains: Branched alkyl chains (e.g., Ditridecyl, Diisodecyl) enhance compatibility with non-polar polymers, while linear analogs (e.g., DOA) may offer better plasticizing efficiency in flexible PVC .

- Density : Ditridecyl’s lower density (0.906 g/cm³) vs. phthalates (up to 1.209 g/cm³) supports lightweight material design .

Key Observations :

Environmental and Metabolic Behavior

- Metabolism : this compound exhibits low dermal absorption (~11% in rats) and minimal systemic bioavailability (2–6%), contrasting with Diethylhexyl adipate, which is rapidly hydrolyzed and excreted .

Actividad Biológica

Ditridecyl adipate (DTA) is a diester formed from adipic acid and tridecyl alcohol. It is primarily used in cosmetic formulations and as a plasticizer due to its emollient properties. This article examines the biological activity of DTA, including its effects on human health, ecological impact, and its applications in various industries.

This compound has the following chemical characteristics:

- Chemical Formula : C26H50O4

- Molecular Weight : 426.68 g/mol

- CAS Number : 16958-92-2

These properties influence its solubility, stability, and interaction with biological systems.

Skin Conditioning and Emollient Properties

DTA is recognized for its skin-conditioning effects. It acts as an emollient , providing moisture and improving the texture of the skin. Its ability to form a barrier on the skin helps in reducing transepidermal water loss, making it beneficial in cosmetic formulations aimed at hydration and skin repair .

Toxicological Profile

The toxicological assessment of DTA indicates that it has a low potential for causing harm to human health. Research suggests that it does not exhibit significant toxicity at typical exposure levels found in cosmetic products. A screening assessment categorized DTA as unlikely to cause ecological harm based on its chemical reactivity and bioavailability metrics .

1. Cosmetic Applications

A study conducted by the Cosmetic Ingredient Review (CIR) Expert Panel evaluated various adipate esters, including DTA, for safety in cosmetic applications. The panel concluded that DTA is safe for use as a skin-conditioning agent in cosmetics, provided that concentrations are kept within recommended limits .

2. Environmental Impact

An environmental risk assessment highlighted that DTA's persistence in the environment is low, and it poses minimal risks to aquatic life. The ecological risk classification indicated that DTA does not accumulate significantly in food webs, thus reducing potential toxicity to organisms .

Table 1: Summary of Biological Activity Metrics for this compound

| Property | Value/Description |

|---|---|

| Skin Conditioning | Emollient; reduces water loss |

| Toxicity Level | Low |

| Ecological Risk | Unlikely to cause harm |

| Common Uses | Cosmetics, plasticizers |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of ditridecyl adipate critical for experimental design?

this compound (DTDA) is a branched-chain alkyl ester with a molecular formula of C₃₂H₆₂O₄ and a molecular weight of 510.83 g/mol. Key properties include a density of 0.9±0.1 g/cm³, boiling point of 503°C, and flash point of 226.2°C . These properties inform solvent compatibility, thermal stability during synthesis, and safety protocols (e.g., avoiding open flames). Its low water solubility and high lipophilicity suggest preferential use in lipid-based matrices or polymer systems .

Q. What standardized methodologies exist for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (GC-MS) is recommended for quantification. For example, densitometric thin-layer chromatography (TLC) using methanol:butanol:chloroform:ammonia (5:1:1:1, v/v) has been validated for resolving DTDA in mixtures . Calibration curves should be constructed using pure DTDA standards, with recovery rates assessed via spiked samples.

Q. How is this compound typically synthesized, and what purity thresholds are required for research applications?

DTDA is synthesized via esterification of adipic acid with tridecyl alcohol (branched-chain), often catalyzed by lipases or acid catalysts. Response surface methodology (RSM) with a four-factor-five-level central composite design (CCD) optimizes reaction conditions (e.g., enzyme load, temperature) to achieve >95% purity . Post-synthesis purification involves vacuum distillation or column chromatography to remove unreacted monomers.

Advanced Research Questions

Q. How can researchers resolve contradictions in subchronic dermal toxicity data for this compound?

Subchronic studies in Sprague-Dawley rats (2000 mg/kg bw, 13 weeks) reported slight erythema and sebaceous gland hyperplasia but no systemic toxicity . However, conflicting data on peroxisome proliferation in rodents (linked to hepatocarcinogenicity in mice) require careful species-specific interpretation . Researchers should:

- Conduct comparative studies using human-relevant in vitro models (e.g., 3D skin equivalents).

- Monitor biomarkers like 8-OH-dG (oxidative DNA damage) and liver enzyme profiles .

- Apply OECD Guideline 421 for reproductive/developmental toxicity screening to assess endocrine disruption potential .

Q. What experimental designs are optimal for studying the percutaneous absorption of this compound?

In vivo rat models (Sprague-Dawley) using [¹⁴C]-labeled DTDA showed 11% dermal absorption over 4 days, with 5.5–7.4% retained in tissues and 3.5–4.7% excreted in urine . For human relevance:

- Use flow-through diffusion cells with human cadaver skin to measure flux rates (e.g., 280 µg/cm²/h observed for structurally similar esters) .

- Apply finite doses (e.g., 58 µL) without occlusion to mimic real-world exposure.

- Quantify metabolites (e.g., adipic acid, tridecyl alcohol) in excreta via LC-MS/MS .

Q. How does this compound’s metabolic pathway influence its ecological risk assessment?

DTDA is hydrolyzed to adipic acid and tridecyl alcohol in vivo, with >98% excreted within 48 hours in rodents . However, its persistence in ecosystems remains understudied. Researchers should:

- Use OECD 301/302 guidelines to assess biodegradability in aquatic and soil systems.

- Evaluate bioaccumulation potential via log Kow (estimated >9 due to high molecular weight) .

- Model trophic transfer using species like Daphnia magna or zebrafish embryos .

Q. What advanced statistical methods are recommended for optimizing DTDA-based polymer formulations?

Response surface methodology (RSM) with a central composite design (CCD) effectively models multifactor interactions (e.g., DTDA concentration, temperature, shear rate). For example, in polystyrene foam production, DTDA reduces melt viscosity by 2.8% at 0.2% w/w, optimizing extrusion parameters (e.g., motor load, die temperature) . Multivariate ANOVA and Tukey post-hoc tests can identify significant factors (p < 0.05) .

Q. Methodological Considerations

Q. How can researchers address gaps in this compound’s toxicological profile?

- In vitro assays : Use human hepatocyte cultures to assess peroxisome proliferation via PPAR-α activation .

- Omics approaches : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) can identify dysregulated pathways (e.g., lipid metabolism, oxidative stress) .

- High-throughput screening : Employ platforms like Tox21 to evaluate endocrine disruption potential .

Q. What quality control measures ensure reproducibility in DTDA synthesis?

Propiedades

IUPAC Name |

ditridecyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H62O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-35-31(33)27-23-24-28-32(34)36-30-26-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJUZSYHFSVIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H62O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027786 | |

| Record name | Bis(tridecyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid with a mild odor; [ExxonMobil MSDS] | |

| Record name | Hexanedioic acid, 1,6-ditridecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, ditridecyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16958-92-2 | |

| Record name | Ditridecyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16958-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ditridecyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016958922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1,6-ditridecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(tridecyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tridecyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITRIDECYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CCE2L906B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.